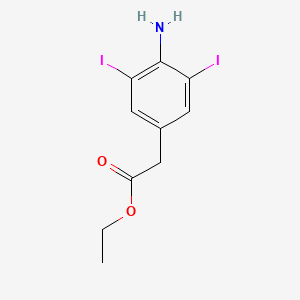
Ethyl 4-amino-3,5-diiodophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is an organic compound that features a phenyl ring substituted with amino and diiodo groups, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3,5-diiodophenyl)acetate typically involves the iodination of a phenyl ring followed by esterification and amination reactions. One common method starts with the iodination of a phenylacetic acid derivative, followed by esterification with ethanol in the presence of an acid catalyst. The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of ethyl 2-(4-amino-3,5-diiodophenyl)acetate may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The diiodo groups can be reduced to form mono-iodo or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Mono-iodo or deiodinated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-amino-3,5-diiodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can play a role in the compound’s bioactivity, potentially affecting thyroid function or serving as a radiolabel for imaging purposes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: Similar structure but with bromine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-difluorophenyl)acetate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. Iodine’s larger atomic size and higher atomic weight compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring radiolabeling or specific interactions with iodine-sensitive biological systems.
Propiedades
Fórmula molecular |
C10H11I2NO2 |
|---|---|
Peso molecular |
431.01 g/mol |
Nombre IUPAC |
ethyl 2-(4-amino-3,5-diiodophenyl)acetate |
InChI |
InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 |
Clave InChI |
AJZKCIXHBRHMKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C(=C1)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
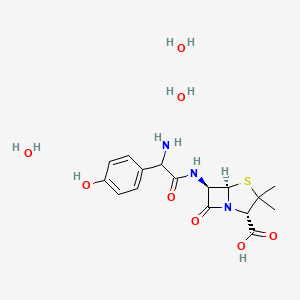
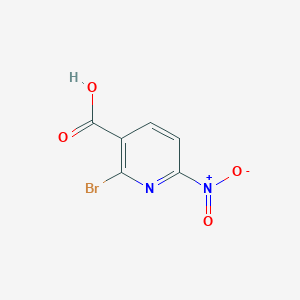

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
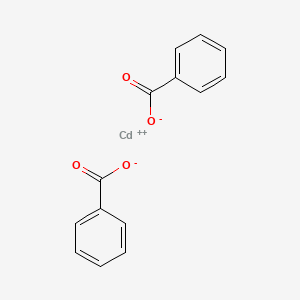
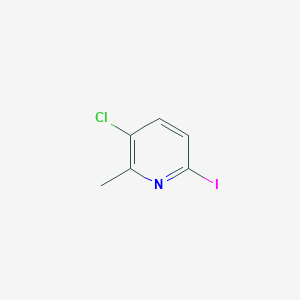
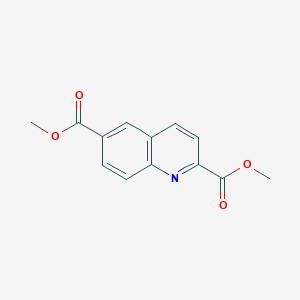
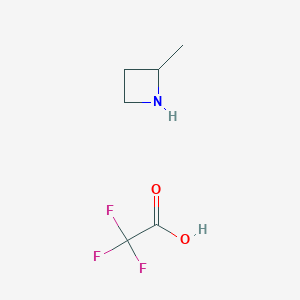
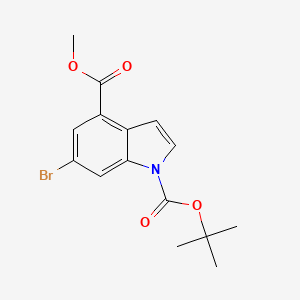
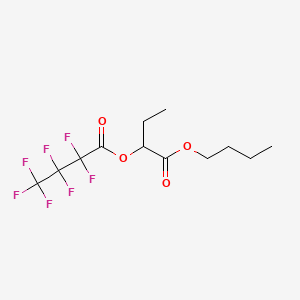
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)

